3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11BrO3. This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-2-methylbenzoic acid.
Coupling Reaction: The resulting alcohol is then coupled with a suitable reagent, such as (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid, to form an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Bromo-2-methylphenylboronic acid
- 3-Bromo-2-methylbenzyl alcohol
Uniqueness
3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of a hydroxypropanoic acid moiety and a bromine atom on the benzene ring.
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(3-bromo-2-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
ZUMOTQFNZHFYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(C(=O)O)O |
Origin of Product |
United States |
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